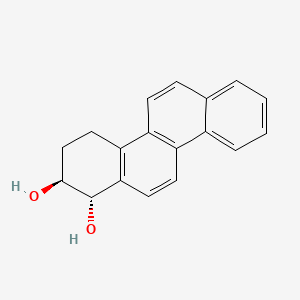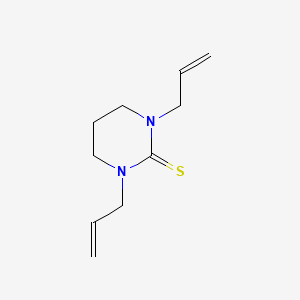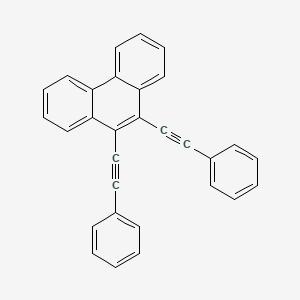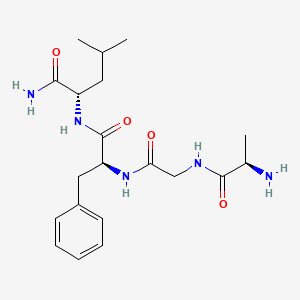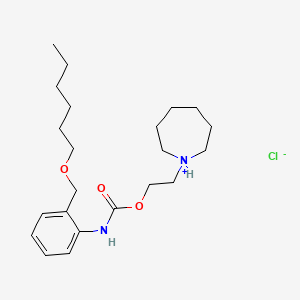
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a carbanilate moiety, making it a unique structure for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride typically involves multiple steps:
Formation of Hexahydro-1H-azepin-1-yl Group: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Attachment of Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Carbanilate Moiety: This step involves the reaction of phenol derivatives with chloroformates under basic conditions to form the carbanilate ester.
Final Coupling: The hexahydro-1H-azepin-1-yl group is coupled with the carbanilate ester using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The hexahydro-1H-azepin-1-yl group may interact with biological receptors, while the carbanilate moiety can modulate enzymatic activities. These interactions can lead to various biological effects, depending on the context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Azepin-1-amine, hexahydro-: A related compound with similar structural features.
2H-Azepin-2-one, hexahydro-1-methyl-: Another compound with a hexahydro-azepin core.
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-((hexyloxy)methyl)carbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
80171-85-3 |
|---|---|
Formule moléculaire |
C22H37ClN2O3 |
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
2-(azepan-1-ium-1-yl)ethyl N-[2-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-11-17-26-19-20-12-7-8-13-21(20)23-22(25)27-18-16-24-14-9-5-6-10-15-24;/h7-8,12-13H,2-6,9-11,14-19H2,1H3,(H,23,25);1H |
Clé InChI |
GWWPWHXCAYLDPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


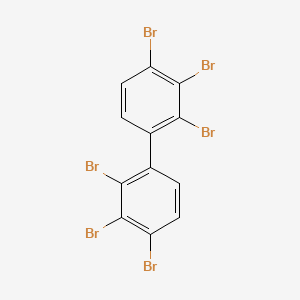
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
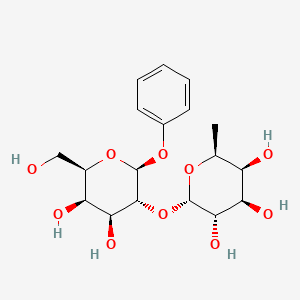
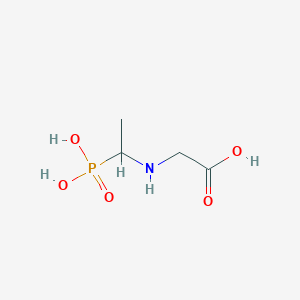
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
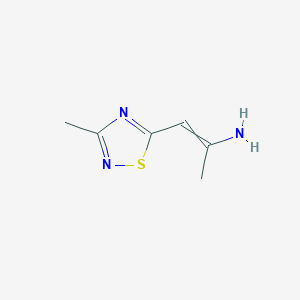
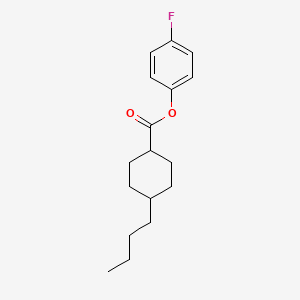

![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
